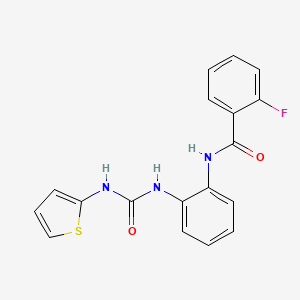

N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole is an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .

Synthesis Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用

Synthesis and Derivative Compounds

The synthesis of novel compounds from N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide and its derivatives plays a significant role in the development of anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds exhibit notable cyclooxygenase inhibition, along with analgesic and anti-inflammatory activities, suggesting potential applications in treating related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroprotective and Alzheimer's Disease Treatment

Another area of application involves neuroprotective activities and potential treatments for Alzheimer's disease. A series of 5-aroylindolyl-substituted hydroxamic acids, for example, has been developed to selectively inhibit histone deacetylase 6 (HDAC6). This inhibition can decrease tau protein phosphorylation and aggregation, showing promise as a future treatment for Alzheimer's disease due to its ability to ameliorate impaired learning and memory in animal models (Lee et al., 2018).

Antitumor Activities

Isoxazol-4-yl derivatives have been explored for their antitumor properties as well. For example, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown curative activity against leukemia in preclinical models. These compounds may act as prodrug modifications, opening to form active triazenes in aqueous conditions, thus indicating a potential pathway for cancer treatment (Stevens et al., 1984).

Enzyme Inhibition for Immunosuppressive Effects

Isoxazol derivatives like leflunomide and its active metabolite have been studied for their immunosuppressive effects, particularly in the inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition is vital for understanding the drugs' mechanism in modifying antirheumatic and immunosuppressive activities, suggesting applications in managing autoimmune diseases (Knecht & Löffler, 1998).

Antifungal and Antibacterial Activities

Research into the antimicrobial properties of N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide derivatives has shown promising results against various pathogens. Some derivatives have demonstrated notable antifungal and antibacterial activities, indicating their potential in developing new antimicrobial agents (Alhameed et al., 2019).

作用機序

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

特性

IUPAC Name |

7-methoxy-N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-17-10-4-2-3-8-5-11(19-12(8)10)13(16)15-9-6-14-18-7-9/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTIKWCWVVESEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CON=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2369771.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)

![N-[(4-methylphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2369784.png)

![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)